1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose
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Overview
Description
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose is a synthetic carbohydrate derivative It is structurally characterized by the presence of acetyl groups at the 1, 2, 3, and 4 positions, a deoxy group at the 6 position, and a fluorine atom replacing the hydroxyl group at the same position
Preparation Methods
The synthesis of 1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose typically involves multiple steps. One common method includes the acetylation of a glucopyranose derivative followed by the introduction of the fluorine atom. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine for the acetylation process. The fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Chemical Reactions Analysis
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include acids, bases, and specific nucleophiles. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound is studied for its potential interactions with biological molecules, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The acetyl groups may also play a role in modulating the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
1,2,3,4-Tetra-o-acetyl-6-deoxy-6-fluoro-alpha-d-glucopyranose can be compared with other similar compounds such as:
1,2,3,4-Tetra-o-acetyl-6-azido-6-deoxy-d-glucopyranose: This compound has an azido group instead of a fluorine atom, which can lead to different reactivity and applications.
1,3,4,6-Tetra-o-acetyl-2-amino-2-deoxy-beta-d-glucopyranose: This derivative contains an amino group, making it useful in different biochemical contexts.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H19FO9 |
---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
InChI Key |
NGYYXVXMDLMRLI-RGDJUOJXSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CF |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CF |
Origin of Product |
United States |
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